molecular formula C9H12Cl2 B14738297 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane CAS No. 2566-54-3

1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane

Cat. No.: B14738297
CAS No.: 2566-54-3
M. Wt: 191.09 g/mol
InChI Key: IIGFPCHXGQUFLL-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is an organic compound with the molecular formula C₉H₁₂Cl₂. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a methylprop-1-en-1-ylidene group attached to the cyclopropane ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dichloro-2,2-dimethylcyclopropane
  • 2,2-Dichloro-1,1-dimethylcyclopropane
  • Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propenyl)-acetate

Uniqueness

1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is unique due to the presence of the methylprop-1-en-1-ylidene group, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

2566-54-3

Molecular Formula

C9H12Cl2

Molecular Weight

191.09 g/mol

InChI

InChI=1S/C9H12Cl2/c1-6(2)5-7-8(3,4)9(7,10)11/h1-4H3

InChI Key

IIGFPCHXGQUFLL-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C1C(C1(Cl)Cl)(C)C)C

Origin of Product

United States

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